Cas no 1643938-05-9 ((2-Bromo-4-chloro-3-pyridyl)methanol)

(2-Bromo-4-chloro-3-pyridyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- OCc1c(Cl)ccnc1Br
- (2-Bromo-4-chloro-3-pyridyl)methanol
- 2-Bromo-4-chloropyridine-3-methanol
- (2-Bromo-4-chloropyridin-3-yl)methanol
- SY253531
- 1643938-05-9
- 2-Bromo-4-chloro-3-pyridinemethanol
- LHAVDFFBSZYWTC-UHFFFAOYSA-N
- DB-163998
- EN300-20826816
- G74355
- SCHEMBL16346890
- MFCD28734054
-
- Inchi: 1S/C6H5BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2
- InChI Key: LHAVDFFBSZYWTC-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CN=1)Cl)CO
Computed Properties
- Exact Mass: 220.92430g/mol
- Monoisotopic Mass: 220.92430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1
(2-Bromo-4-chloro-3-pyridyl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029014009-250mg |
2-Bromo-4-chloropyridine-3-methanol |
1643938-05-9 | 95% | 250mg |
$960.40 | 2022-04-02 | |
1PlusChem | 1P027VQ3-100mg |
(2-bromo-4-chloropyridin-3-yl)methanol |
1643938-05-9 | 95% | 100mg |
$378.00 | 2024-06-19 | |
Aaron | AR027VYF-5g |
(2-bromo-4-chloropyridin-3-yl)methanol |
1643938-05-9 | 95% | 5g |
$3442.00 | 2023-12-15 | |
Aaron | AR027VYF-250mg |
(2-bromo-4-chloropyridin-3-yl)methanol |
1643938-05-9 | 95% | 250mg |
$372.00 | 2025-02-15 | |
Aaron | AR027VYF-500mg |
(2-bromo-4-chloropyridin-3-yl)methanol |
1643938-05-9 | 95% | 500mg |
$654.00 | 2025-02-15 | |
Alichem | A029014009-1g |
2-Bromo-4-chloropyridine-3-methanol |
1643938-05-9 | 95% | 1g |
$2,952.90 | 2022-04-02 | |
Aaron | AR027VYF-50mg |
(2-bromo-4-chloropyridin-3-yl)methanol |
1643938-05-9 | 95% | 50mg |
$188.00 | 2025-02-15 | |
1PlusChem | 1P027VQ3-250mg |
(2-bromo-4-chloropyridin-3-yl)methanol |
1643938-05-9 | 95% | 250mg |
$596.00 | 2024-06-19 | |
Aaron | AR027VYF-10g |
(2-bromo-4-chloropyridin-3-yl)methanol |
1643938-05-9 | 95% | 10g |
$5090.00 | 2023-12-15 | |
Aaron | AR027VYF-2.5g |
(2-bromo-4-chloropyridin-3-yl)methanol |
1643938-05-9 | 95% | 2.5g |
$1603.00 | 2025-02-15 |
(2-Bromo-4-chloro-3-pyridyl)methanol Related Literature
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Additional information on (2-Bromo-4-chloro-3-pyridyl)methanol
Introduction to (2-Bromo-4-chloro-3-pyridyl)methanol (CAS No. 1643938-05-9)
Compound (2-Bromo-4-chloro-3-pyridyl)methanol, identified by its CAS number 1643938-05-9, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives class, which has garnered considerable attention due to its versatile applications in medicinal chemistry. The structural features of this molecule, particularly the presence of bromo and chloro substituents, make it a valuable building block for synthesizing more complex molecules with potential biological activities.
The< strong>(2-Bromo-4-chloro-3-pyridyl)methanol molecule exhibits a unique combination of electronic and steric properties that are influenced by its halogenated pyridine core. The bromo and chloro atoms introduce electrophilic centers, which are highly reactive in various organic transformations such as cross-coupling reactions, nucleophilic substitutions, and condensation reactions. These reactivities have been exploited in the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors, antiviral agents, and anticancer drugs.
In recent years, there has been a growing interest in developing novel therapeutic agents targeting specific biological pathways. The< strong>(2-Bromo-4-chloro-3-pyridyl)methanol derivative has emerged as a key intermediate in the synthesis of small-molecule inhibitors that modulate enzyme activity. For instance, studies have demonstrated its utility in the preparation of inhibitors targeting tyrosine kinases, which are overexpressed in various cancers. These inhibitors have shown promising results in preclinical studies, highlighting the potential of< strong>(2-Bromo-4-chloro-3-pyridyl)methanol as a lead compound for further drug development.
The< strong>CAS No. 1643938-05-9 designation ensures that researchers can reliably identify and procure this compound for their studies. Its synthesis involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired pyridine framework efficiently.
One of the most compelling aspects of< strong>(2-Bromo-4-chloro-3-pyridyl)methanol is its role in the development of agrochemicals. Pyridine derivatives are widely used as intermediates in the synthesis of herbicides, fungicides, and insecticides. The halogenated substituents enhance the bioactivity of these compounds by improving their binding affinity to target enzymes and receptors in pests and weeds. Recent research has shown that derivatives of< strong>(2-Bromo-4-chloro-3-pyridyl)methanol exhibit potent activity against resistant strains of agricultural pathogens, offering new solutions for sustainable farming practices.
The pharmacological potential of< strong>(2-Bromo-4-chloro-3-pyridyl)methanol extends beyond oncology and agrochemicals. It has been explored as a precursor for developing treatments against infectious diseases and neurological disorders. For example, modifications of this scaffold have led to the discovery of novel antiviral agents that inhibit viral replication by targeting essential enzymatic pathways. Additionally, its structural motifs have been incorporated into compounds with neuroprotective properties, which show promise in preclinical models of neurodegenerative diseases.
The< strong>CAS No. 1643938-05-9 registration provides a standardized reference point for researchers worldwide, facilitating collaboration and reproducibility in scientific investigations. The compound's stability under various storage conditions makes it suitable for long-term research projects and industrial applications. Furthermore, its compatibility with high-throughput screening technologies allows for rapid assessment of its biological activity across diverse targets.
In conclusion, compound< strong>(2-Bromo-4-chloro-3-pyridyl)methanol (CAS No.< strong>1643938-05-9) represents a versatile intermediate with significant implications in pharmaceuticals and agrochemicals. Its unique structural features enable the synthesis of complex molecules with broad therapeutic applications. As research continues to uncover new biological targets and synthetic strategies, the importance of< strong>(2-Bromo-4-chloro-3-pyridyl)methanol is expected to grow further, driving innovation in drug discovery and agricultural science.
1643938-05-9 ((2-Bromo-4-chloro-3-pyridyl)methanol) Related Products
- 2097930-40-8(2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline)
- 2680856-21-5(2-{N-(3-cyanophenyl)methyl-2,2,2-trifluoroacetamido}acetic acid)
- 1806953-41-2(3-Cyano-2-(difluoromethyl)-5-methoxypyridine-6-carbonyl chloride)
- 2140316-47-6(2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene)
- 2138041-63-9(3-(1,4-dimethyl-1H-pyrazol-5-yl)-4-methylcyclohexan-1-amine)
- 1391067-62-1(3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol)
- 2137530-72-2(1-{bicyclo4.1.0heptan-1-yl}butane-1,3-dione)
- 1602109-74-9(2-Azido-1-(4-methylphenyl)propan-1-ol)
- 1333960-62-5(3-(4-methylphenyl)azepane)
- 1261992-92-0(3-Fluoro-5-(4-methylthiophenyl)phenol)




